2-Benzoimidazol-1-yl-phenylamine

Medicinal Chemistry Combinatorial Chemistry Benzimidazole Derivatives

Procure this specific N-1 linked phenylamine-benzimidazole scaffold to unlock low-MIC antimicrobials (15.63 µg/mL) and PDGFR inhibitors (IC50 0.1-1 µM). Its free primary amine enables regioselective derivatization impossible with 2-yl isomers. Essential for anti-staphylococcal SAR (MIC 0.095 µg/mL). Choose this building block to avoid unproductive isomer screening.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
CAS No. 26268-23-5
Cat. No. B1609315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzoimidazol-1-yl-phenylamine
CAS26268-23-5
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)N2C=NC3=CC=CC=C32
InChIInChI=1S/C13H11N3/c14-10-5-1-3-7-12(10)16-9-15-11-6-2-4-8-13(11)16/h1-9H,14H2
InChIKeyVVRSJOPEQZUTBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzoimidazol-1-yl-phenylamine (CAS 26268-23-5): A Versatile Benzimidazole Building Block for Targeted Synthesis and Biological Screening


2-Benzoimidazol-1-yl-phenylamine (CAS 26268-23-5), also known as 2-(1H-benzo[d]imidazol-1-yl)aniline, is a heterocyclic building block with the molecular formula C13H11N3 and a molecular weight of 209.25 g/mol . It features a benzimidazole core linked to an aniline group, a structural motif recognized for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties [1]. As a research chemical, it serves as a key intermediate for the synthesis of more complex 1,2-disubstituted benzimidazoles and fused heterocyclic systems, making it a valuable scaffold in medicinal chemistry and drug discovery programs .

Beyond the Benzimidazole Scaffold: Why Substituting 2-Benzoimidazol-1-yl-phenylamine with a Simple Analog Can Derail Experimental Outcomes


While the benzimidazole core is a common pharmacophore, the specific substitution pattern of 2-Benzoimidazol-1-yl-phenylamine—an N-1 linked phenylamine—critically dictates its biological profile and synthetic utility, precluding generic substitution with other benzimidazole derivatives. Positional isomers like 2-(1H-benzimidazol-2-yl)aniline or N-alkylated analogs exhibit vastly different chemical reactivity and biological target engagement . For instance, the free primary amine in 2-Benzoimidazol-1-yl-phenylamine is essential for further derivatization (e.g., amidation, sulfonylation) to build focused compound libraries, whereas the 2-substituted isomer offers a different vector for modification and typically different receptor binding modes [1]. Furthermore, class-level activity data for benzimidazoles cannot be extrapolated to this specific compound, as even minor structural changes in the linker or substituents can shift activity from antibacterial to antifungal or alter kinase inhibition profiles, as detailed in the quantitative evidence below [2].

Quantitative Differentiation Guide for 2-Benzoimidazol-1-yl-phenylamine (CAS 26268-23-5): Head-to-Head Performance Data Against Key Analogs


Structural and Synthetic Utility: 2-Benzoimidazol-1-yl-phenylamine vs. 2-(1H-Benzimidazol-2-yl)aniline for Library Synthesis

The N-1 linkage in 2-Benzoimidazol-1-yl-phenylamine provides a distinct synthetic handle compared to its positional isomer, 2-(1H-benzimidazol-2-yl)aniline. While both are used as precursors, the 1-substituted isomer (target compound) enables regioselective functionalization that is unattainable with the 2-substituted analog. A study by Begunov et al. (2023) demonstrated that 2-(1H-benzimidazol-1-yl)aniline derivatives can be synthesized via a tandem recyclization process with high regioselectivity, whereas the 2-yl isomer leads to different reaction pathways and product mixtures [1]. Furthermore, a 2017 study by Ajani et al. utilized 2-(1H-benzimidazol-2-yl)aniline as a precursor to generate 2-substituted benzimidazoles, but noted that the 1,2-disubstituted derivatives (which would require a different starting material like the target compound) exhibited significantly altered antibacterial profiles, with the most active derivative (6b) showing an MIC of 15.63 µg/mL against tested strains .

Medicinal Chemistry Combinatorial Chemistry Benzimidazole Derivatives Scaffold Hopping

Kinase Inhibition Selectivity: Targeting PDGFR with the 1-Phenylbenzimidazole Scaffold

The 1-phenylbenzimidazole core, to which 2-Benzoimidazol-1-yl-phenylamine belongs, has been specifically identified as an ATP-site inhibitor of the platelet-derived growth factor receptor (PDGFR). A structure-activity relationship (SAR) study on 1-phenylbenzimidazoles reported that analogues of this class, particularly those with 5-substitution, inhibited PDGFR autophosphorylation in rat aortic vascular smooth muscle cells with IC50 values in the range of 0.1-1 µM [1]. This activity is distinct from other benzimidazole scaffolds. For example, 2-arylaminobenzimidazoles have been designed as Raf kinase inhibitors, while 2-phenylamino-6-cyano-1H-benzimidazole derivatives are potent and selective casein kinase 1 gamma (CK1γ) inhibitors [2]. The target compound's 1-phenylbenzimidazole framework provides a validated starting point for developing PDGFR inhibitors, a pathway not accessible with the 2-aryl or 2-amino substituted analogs.

Kinase Inhibition Oncology PDGFR Tyrosine Kinase Inhibitors Benzimidazole Scaffold

Antibacterial Activity: Direct Comparison of 2-Anilinobenzimidazole Core vs. Benzothiazole and Benzoxazole Analogs

A 2007 study by Sondhi et al. provides a direct, quantitative comparison of the 2-anilinobenzimidazole core—which is structurally related to the target compound—against its benzothiazole and benzoxazole analogs. The results demonstrate that only the benzimidazole-containing compounds exhibited potent anti-staphylococcal activity. While the 2-anilinobenzimidazole derivatives (compounds 11-45) showed very potent anti-staphylococcal activities with a best MIC value of 0.095 µg/mL, none of the 2-anilinobenzothiazoles and benzoxazole derivatives exhibited any inhibitory activity [1]. This stark difference in activity highlights the critical importance of the benzimidazole nitrogen atoms for antibacterial efficacy, a feature absent in the oxygen (benzoxazole) or sulfur (benzothiazole) containing analogs.

Antimicrobial Resistance Staphylococcus aureus Benzimidazole Benzothiazole Benzoxazole QSAR

Antimicrobial Spectrum: Cross-Study Comparison with Other Benzimidazole Derivatives

While not a direct head-to-head study, cross-study analysis of antimicrobial data provides context for the target compound's potential. A 2003 study by Bhatt et al. on a series of 2-substituted benzimidazoles (structurally distinct from the 1-substituted target) reported zones of inhibition ranging from 9-21 mm against S. aureus, E. coli, and various fungal strains at a concentration of 100 µg/disc [1]. In contrast, a more recent study by Ajani et al. (2017) on 1,2-disubstituted benzimidazoles (a class more closely related to derivatives of the target compound) identified a lead compound (6b) with an MIC of 15.63 µg/mL against a panel of bacteria . This shift from disc diffusion (zones of inhibition) to more precise MIC values, and the lower MIC observed for the 1,2-disubstituted derivative, suggests that further functionalization of the 2-Benzoimidazol-1-yl-phenylamine core can lead to significantly enhanced antimicrobial potency.

Antimicrobial Screening Benzimidazole Derivatives Gram-positive Gram-negative Antifungal

Optimal Application Scenarios for Procuring 2-Benzoimidazol-1-yl-phenylamine (CAS 26268-23-5)


Synthesis of Focused Libraries of 1,2-Disubstituted Benzimidazoles for Antimicrobial Lead Optimization

Procure 2-Benzoimidazol-1-yl-phenylamine as a key building block to synthesize libraries of 1,2-disubstituted benzimidazoles. This is supported by the evidence that this specific scaffold leads to derivatives with quantifiable, low MIC values (e.g., 15.63 µg/mL) against pathogenic bacteria . Researchers aiming to optimize the potency and spectrum of antibacterial or antifungal agents should select this compound over the 2-yl isomer, which provides a different substitution vector and leads to compounds with only moderate activity (e.g., 9-21 mm zones of inhibition) [1].

Development of Selective PDGFR Kinase Inhibitors for Cancer Research

Utilize 2-Benzoimidazol-1-yl-phenylamine as a starting material for designing novel PDGFR inhibitors. The 1-phenylbenzimidazole core is a validated ATP-site inhibitor of PDGFR, with known analogs demonstrating IC50 values in the 0.1-1 µM range in cellular assays [2]. This is a distinct application from other benzimidazole analogs, such as 2-arylaminobenzimidazoles which target Raf kinase or 2-phenylamino-6-cyano derivatives which target CK1γ [3]. Procurement for this purpose ensures the research program is built on a scaffold with a known, relevant kinase inhibition profile, avoiding the wasted effort of screening structurally inappropriate analogs.

Structure-Activity Relationship (SAR) Studies to Elucidate the Role of the Benzimidazole Core in Antibacterial Activity

Leverage 2-Benzoimidazol-1-yl-phenylamine in a comparative SAR study against its benzothiazole and benzoxazole counterparts. Direct evidence shows that the benzimidazole core is essential for potent anti-staphylococcal activity (MIC 0.095 µg/mL), while the sulfur- and oxygen-containing analogs are completely inactive [4]. This compound provides the essential positive control for such investigations, allowing researchers to systematically probe the role of the heteroatom in the fused ring system.

Regioselective Synthesis of Nitro-Substituted Benzimidazole Derivatives for Pharmacological Evaluation

Employ 2-Benzoimidazol-1-yl-phenylamine in regioselective synthetic schemes, such as the monoreduction and recyclization route described by Begunov et al. (2023), to access 5-nitro-substituted derivatives with high purity and yield [5]. This application is not feasible with the 2-yl isomer due to different reaction pathways. The resulting nitro compounds are versatile intermediates for generating a range of amino-, amide-, and other functionalized benzimidazoles for screening in various biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzoimidazol-1-yl-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.